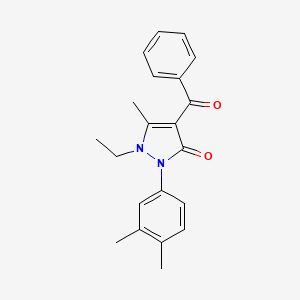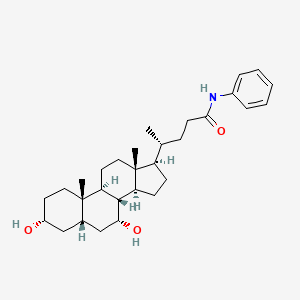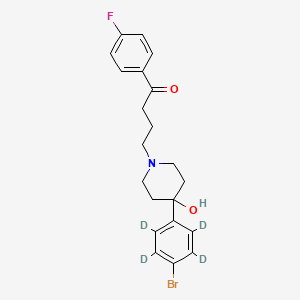
Albendazole sulfoxide-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Albendazole sulfoxide-d7, also known as Ricobendazole-d7, is a deuterium-labeled derivative of Albendazole sulfoxide. Albendazole sulfoxide is the primary active metabolite of Albendazole, a benzimidazole anthelmintic widely used to treat parasitic worm infections. The deuterium labeling in this compound is used for pharmacokinetic studies and other research applications to trace the compound’s behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Albendazole sulfoxide-d7 can be synthesized through the deuteration of Albendazole sulfoxide. The process involves the incorporation of deuterium atoms into the Albendazole sulfoxide molecule. This is typically achieved using deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as catalytic hydrogen-deuterium exchange reactions. The final product is purified through methods like crystallization and chromatography to ensure the desired isotopic purity and chemical stability .
Chemical Reactions Analysis
Types of Reactions
Albendazole sulfoxide-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to Albendazole sulfone-d7.
Reduction: Conversion back to Albendazole-d7.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic reagents and appropriate solvents.
Major Products
Oxidation: Albendazole sulfone-d7.
Reduction: Albendazole-d7.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Albendazole sulfoxide-d7 is extensively used in scientific research due to its labeled nature, which allows for precise tracking in biological systems. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Albendazole and its metabolites.
Drug Development: Helps in understanding the metabolic pathways and potential drug-drug interactions.
Biological Research: Used in studies involving parasitic infections to evaluate the efficacy and mechanism of action of Albendazole.
Environmental Studies: Tracing the environmental fate and transport of Albendazole residues
Mechanism of Action
Albendazole sulfoxide-d7 exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to the degeneration of cytoplasmic microtubules in intestinal and tegmental cells of parasites. The result is impaired glucose uptake, depletion of glycogen stores, and eventual death of the parasite due to energy depletion .
Comparison with Similar Compounds
Similar Compounds
Albendazole: The parent compound, used widely as an anthelmintic.
Albendazole sulfoxide: The non-deuterated form of Albendazole sulfoxide.
Albendazole sulfone: Another metabolite of Albendazole with similar anthelmintic properties.
Uniqueness
Albendazole sulfoxide-d7 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it possible to trace the compound with high precision using mass spectrometry and other analytical techniques. This labeling also helps in studying the pharmacokinetics and metabolic pathways without interference from endogenous compounds .
Properties
Molecular Formula |
C12H15N3O3S |
|---|---|
Molecular Weight |
288.38 g/mol |
IUPAC Name |
methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfinyl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 |
InChI Key |
VXTGHWHFYNYFFV-JOMZKNQJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Canonical SMILES |
CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


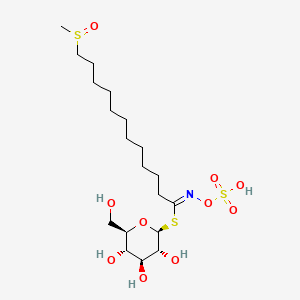
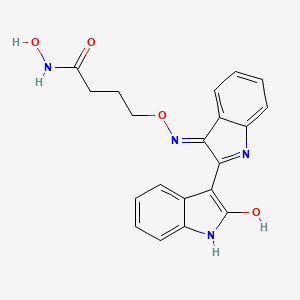
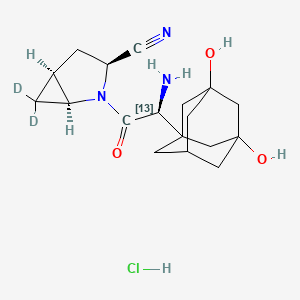
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
